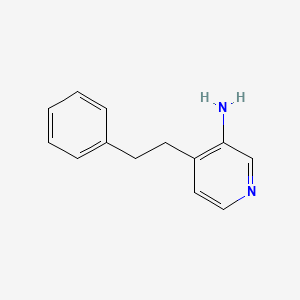4-Phenethylpyridin-3-amine
CAS No.:
Cat. No.: VC15979877
Molecular Formula: C13H14N2
Molecular Weight: 198.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H14N2 |
|---|---|
| Molecular Weight | 198.26 g/mol |
| IUPAC Name | 4-(2-phenylethyl)pyridin-3-amine |
| Standard InChI | InChI=1S/C13H14N2/c14-13-10-15-9-8-12(13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7,14H2 |
| Standard InChI Key | XADYFGMTYDYUMM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CCC2=C(C=NC=C2)N |
Introduction
Chemical Identification and Structural Properties
Molecular Composition and Structural Features
4-Phenethylpyridin-3-amine belongs to the pyridine derivatives family, featuring a six-membered aromatic ring with one nitrogen atom. The compound’s structure includes:
-
Pyridine core: Provides aromatic stability and sites for electrophilic substitution.
-
Phenethyl substituent: A benzene ring connected via a two-carbon chain at the 4-position, enhancing lipophilicity and potential bioactivity.
-
Amine group: Positioned at the 3-position, enabling hydrogen bonding and participation in condensation reactions.
The molecular formula (C₁₃H₁₄N₂) and weight (198.26 g/mol) are consistent across suppliers, confirming structural uniformity. A comparative analysis with related pyridine amines reveals that the phenethyl group increases molecular weight by ~78 g/mol compared to unsubstituted pyridinamines, influencing solubility and reactivity.
Table 1: Key Molecular Properties of 4-Phenethylpyridin-3-amine
| Property | Value | Source |
|---|---|---|
| CAS Number | 105973-92-0 | |
| Molecular Formula | C₁₃H₁₄N₂ | |
| Molecular Weight | 198.26 g/mol | |
| Purity (Commercial) | ≥95% (discontinued) |
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) are unavailable in the provided sources, computational predictions suggest:
-
LogP: Estimated ~3.5 (indicating moderate lipophilicity due to the phenethyl group).
-
Hydrogen Bond Acceptors/Donors: 2 acceptors (pyridine N, amine N) and 1 donor (amine H) .
These properties align with its classification as a "versatile scaffold" for drug discovery .
| Product Reference | Purity | Availability | Price Range |
|---|---|---|---|
| IN-DA01ED61 | Undisclosed | Inquiry-based | To inquire |
| 3D-FEA97392 | ≥95% | Discontinued | Discontinued |
Industrial and Research Applications
The compound’s primary use lies in medicinal chemistry, where it serves as a building block for:
-
Kinase inhibitors: Pyridine derivatives are common in ATP-binding site targeting.
-
Neuroactive agents: Phenethyl groups are prevalent in neurotransmitters and receptor ligands.
Suppliers emphasize its role as a "small-molecule scaffold" , suggesting utility in combinatorial libraries and high-throughput screening.
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 | Avoid ingestion; seek medical attention if swallowed. |
| H315 | Wear protective gloves and clothing. |
| H319 | Use eye protection; rinse cautiously if exposed. |
| H335 | Ensure adequate ventilation; avoid inhalation. |
Synthesis and Manufacturing Considerations
Synthetic Routes
Though synthesis details are absent in the provided sources, analogous pyridine amines are typically synthesized via:
-
Nucleophilic Aromatic Substitution: Introducing amine groups to halogenated pyridines.
-
Reductive Amination: Coupling ketones or aldehydes with amines under reducing conditions.
The phenethyl group likely originates from a Friedel-Crafts alkylation or Grignard reaction.
Manufacturing Challenges
-
Purification: High purity (≥95%) requires chromatography or recrystallization, increasing production costs.
-
Stability: Amine groups may oxidize, necessitating inert atmospheres during storage .
Regulatory and Environmental Impact
Regulatory Status
No specific regulatory restrictions are noted, but compliance with OSHA Hazard Communication Standard (29 CFR 1910) is mandatory.
Environmental Persistence
Predicted biodegradability: Low, due to aromatic stability.
Ecotoxicity: Limited data; handle responsibly to prevent aquatic contamination.
Future Research Directions
Synthetic Methodology Development
-
Catalytic Amination: Transition metal-catalyzed C–N bond formation to improve yield.
-
Green Chemistry: Solvent-free or aqueous-phase synthesis to reduce environmental impact.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume